WKYMVm

Description

Properties

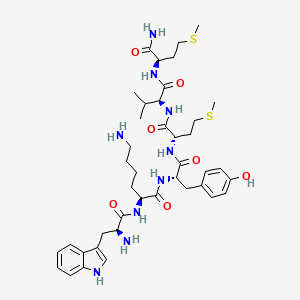

Molecular Formula |

C41H61N9O7S2 |

|---|---|

Molecular Weight |

856.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31+,32-,33-,34-,35-/m0/s1 |

InChI Key |

FMBGOORJEKQQLG-JUZZZACGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

sequence |

WKYMVM |

Synonyms |

Trp-Lys-Tyr-Met-Val-DMet Trp-Lys-Tyr-Met-Val-Met tryptophyl-lysyl-tyrosyl-methionyl-valyl-methionyl WKYMVM |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the WKYMVm Peptide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: Unveiling the WKYMVm Peptide

The hexapeptide known by the abbreviation this compound is a synthetic peptide agonist with potent immunomodulatory effects. Its full name is Trp-Lys-Tyr-Met-Val-Met-NH2 , where the C-terminus is amidated.[1] A common variant incorporates a D-amino acid at the final methionine position, denoted as Trp-Lys-Tyr-Met-Val-D-Met-NH2 .[2][3][4] This peptide was originally identified from a synthetic peptide library and is a selective agonist for the formyl peptide receptor (FPR) family, particularly FPR2. Its ability to activate these receptors on various immune cells makes it a significant subject of research for its potential therapeutic applications in inflammatory diseases, ischemic injuries, and wound healing.

Quantitative Data Summary

The biological activity of this compound has been quantified in various cellular assays. The following tables summarize key quantitative data related to its potency and efficacy.

Table 1: Receptor Binding and Activation

| Parameter | Receptor | Cell Line | Value | Reference |

| EC50 (Calcium Mobilization) | FPR2 | HL-60 | 2 nM | |

| EC50 (Calcium Mobilization) | FPR3 | HL-60 | 80 nM | |

| EC50 (Calcium Mobilization) | FPR1 | ETFR rat basophilic leukemia | 0.1 nM (induced) | |

| EC50 (Calcium Mobilization) | FPR2 | ETFR rat basophilic leukemia | 0.1 nM (induced) |

Signaling Pathways of this compound

This compound primarily exerts its effects by activating Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors. This activation triggers a cascade of intracellular signaling events that mediate a range of cellular responses, from chemotaxis and phagocytosis to the production of inflammatory mediators.

Primary Signaling Cascade via FPR2

Upon binding to FPR2, this compound initiates a signaling cascade that involves multiple key pathways, including the Phospholipase C (PLC), PI3K/Akt, and MAPK pathways. These pathways collectively orchestrate the cellular response to the peptide.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the function of the this compound peptide.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by this compound.

1. Cell Preparation:

-

Human promyelocytic leukemia (HL-60) cells are cultured and differentiated into a neutrophil-like phenotype using dimethyl sulfoxide (DMSO).

-

Differentiated cells are harvested, washed, and resuspended in a buffer containing a calcium indicator dye (e.g., Fura-2 AM).

-

Cells are incubated to allow for dye loading.

2. Measurement:

-

Loaded cells are placed in a fluorometer or a fluorescence plate reader.

-

A baseline fluorescence reading is established.

-

This compound is added at various concentrations.

-

The change in fluorescence, corresponding to the change in intracellular calcium, is recorded over time.

3. Data Analysis:

-

The peak fluorescence intensity is determined for each concentration of this compound.

-

The data is normalized and plotted against the logarithm of the this compound concentration.

-

The EC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed cell migration.

1. Assay Setup:

-

A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.

-

The lower chamber is filled with a chemoattractant solution containing various concentrations of this compound.

-

A suspension of isolated immune cells (e.g., neutrophils or monocytes) is added to the upper chamber.

2. Incubation:

-

The chamber is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.

3. Quantification:

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface of the membrane are fixed and stained.

-

The number of migrated cells is counted using a microscope.

4. Data Analysis:

-

The number of migrated cells is plotted against the concentration of this compound to determine the optimal chemotactic concentration.

Superoxide Production Assay

This assay measures the production of reactive oxygen species (ROS), specifically superoxide anions, by phagocytic cells in response to this compound.

1. Cell Preparation:

-

Isolated neutrophils or other phagocytic cells are resuspended in a suitable buffer.

2. Measurement:

-

The cell suspension is mixed with a detection reagent, such as cytochrome c or luminol.

-

A baseline reading is taken using a spectrophotometer or a luminometer.

-

This compound is added to stimulate the cells.

-

The change in absorbance (for cytochrome c reduction) or luminescence is measured over time.

3. Data Analysis:

-

The rate of superoxide production is calculated from the change in signal over time.

-

The dose-dependent effect of this compound on superoxide production can be determined by testing a range of concentrations.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of this compound on a specific cellular response, such as cytokine release.

References

WKYMVm Peptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) has emerged as a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors pivotal to the innate immune response and inflammatory processes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse biological activities of this compound. It details the peptide's interaction with its primary receptors, delineates the intricate signaling cascades it triggers, and quantifies its cellular effects. Furthermore, this document furnishes detailed protocols for key experimental assays and visualizes complex pathways to facilitate a comprehensive understanding for researchers in immunology and drug development.

Introduction

This compound is a synthetic peptide initially identified from a peptide library for its potent chemotactic activity towards phagocytic leukocytes.[1] It is a selective agonist for the formyl peptide receptor family, comprising FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3.[1] Notably, this compound exhibits the highest affinity for FPR2, with picomolar concentrations sufficient to trigger cellular responses such as chemotaxis and calcium mobilization.[2] Its affinity for FPR1 and FPR3 is weaker, requiring nanomolar concentrations to elicit similar effects.[1][2] The multifaceted activities of this compound, ranging from pro-inflammatory to pro-resolving and regenerative, position it as a compelling subject for therapeutic development in a variety of disease contexts, including inflammatory disorders, infectious diseases, and tissue injury.

Receptor Interaction and Binding Affinity

The biological effects of this compound are initiated by its binding to the seven-transmembrane domains of FPRs. This interaction induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. The binding affinity of this compound for FPRs is a critical determinant of its potent biological activity.

Quantitative Data: Receptor Binding and Activation

| Parameter | Receptor | Cell Line | Value | Reference |

| EC₅₀ (Calcium Mobilization) | FPR1 | HL-60 | 0.5 µM | MedChemExpress |

| FPR2 | HL-60 | 75 pM | R&D Systems, Tocris Bioscience | |

| FPR2 (FPRL1) | HL-60 | 1 nM | MedChemExpress | |

| FPR3 | HL-60 | 3 nM | R&D Systems, Tocris Bioscience | |

| FPR3 (FPRL2) | HL-60 | 10 nM | MedChemExpress | |

| Kd (Binding Affinity) | FPR2 (FPRL1) | IMR90 Human Fibroblasts | 155.99 nM |

Signaling Pathways

Upon binding to FPRs, this compound activates a complex network of intracellular signaling pathways. These pathways are crucial for mediating the diverse cellular responses induced by the peptide. The primary signaling cascades are initiated by the dissociation of the G protein subunits Gα and Gβγ.

Phospholipase C (PLC) Pathway

Activation of FPR1 and FPR2 by this compound leads to the Gαq-mediated activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

This compound also activates the PI3K/Akt pathway, which is critical for cell survival, proliferation, and migration. This pathway is typically initiated by the Gβγ subunit of the dissociated G protein. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is also activated by this compound. This activation can be mediated by both Gα and Gβγ subunits through various intermediates, including Ras and Rho small GTPases. The MAPK cascades play a crucial role in regulating a wide range of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. For instance, this compound-induced ERK activation is implicated in superoxide production in human eosinophils.

References

WKYMVm: A Potent Formyl Peptide Receptor 2 Agonist for Modulating Inflammation and Promoting Tissue Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-d-Met (WKYMVm) has emerged as a powerful and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor pivotal in orchestrating immune responses and inflammatory processes. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action through FPR2, and its diverse biological effects. We present a compilation of quantitative data on its potency and efficacy, detailed methodologies for key in vitro and in vivo experiments, and visual representations of its signaling pathways. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of this compound in a range of applications, including anti-inflammatory therapies, promotion of angiogenesis, and regenerative medicine.

Introduction

Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a versatile G protein-coupled receptor expressed on a wide variety of cell types, including immune cells like neutrophils, monocytes, and macrophages, as well as endothelial and epithelial cells.[1] Its ability to bind a diverse array of ligands, both endogenous and exogenous, allows it to mediate a spectrum of cellular responses, from pro-inflammatory to pro-resolving and regenerative.[2]

This compound is a synthetic hexapeptide identified through the screening of a combinatorial peptide library.[3] It exhibits a strong affinity and potent agonistic activity towards FPR2, with weaker effects on other formyl peptide receptors like FPR1 and FPR3.[2][4] This selectivity makes this compound an invaluable tool for dissecting the specific roles of FPR2 in various physiological and pathological processes. Its ability to modulate key cellular functions such as chemotaxis, superoxide production, and the release of inflammatory mediators has positioned this compound as a promising therapeutic candidate for a variety of diseases characterized by inflammation and tissue damage.

Chemical and Physical Properties

This compound is a synthetic peptide with a C-terminal D-methionine amide, which enhances its stability. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Full Name | Trp-Lys-Tyr-Met-Val-d-Met-NH2 |

| Sequence | This compound (m = D-Methionine) |

| Molecular Formula | C41H61N9O7S2 |

| Molecular Weight | 856.11 g/mol |

| CAS Number | 187986-17-0 |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water and DMSO |

Quantitative Data: Potency and Efficacy of this compound

The biological activity of this compound is concentration-dependent, with picomolar to nanomolar concentrations sufficient to elicit robust cellular responses through FPR2 activation. The following tables summarize key quantitative data from various studies.

Table 1: Receptor Binding and Activation

| Receptor | Cell Type | Assay | Parameter | Value | Reference(s) |

| FPR2 | HL-60 cells | Calcium Mobilization | EC50 | 75 pM | |

| FPR3 | HL-60 cells | Calcium Mobilization | EC50 | 3 nM | |

| FPR2 | FPR2-transfected HL-60 cells | Calcium Mobilization | EC50 | 2 nM | |

| FPR3 | FPR3-transfected HL-60 cells | Calcium Mobilization | EC50 | 80 nM |

Table 2: Functional Cellular Responses

| Cell Type | Response | Parameter | Value | Reference(s) |

| Human Neutrophils | Superoxide Production | EC50 | ~10 nM | |

| Human Monocytes | Chemotaxis | Optimal Concentration | 100 nM | |

| Human Monocytes | Superoxide Production | EC50 | ~100 nM | |

| HUVECs | Tube Formation | Optimal Concentration | 1-100 µM | |

| HUVECs | Proliferation | Effective Concentration | 1-100 µM |

Signaling Pathways of this compound-FPR2 Activation

Upon binding of this compound, FPR2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family. This initiates a cascade of intracellular signaling events that vary depending on the cell type and context. The major signaling pathways are depicted below.

Caption: this compound-FPR2 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing FPR2 (e.g., neutrophils, monocytes, or FPR2-transfected cell lines)

-

This compound peptide stock solution (e.g., 1 mM in DMSO)

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Indo-1 AM)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Fetal Bovine Serum (FBS)

-

Pluronic F-127

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader or flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cells with HBSS. Resuspend the cells in HBSS containing 0.1% FBS at a concentration of 1 x 10^6 cells/mL.

-

Dye Loading: Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%. Incubate for 30-60 minutes at 37°C in the dark, with occasional mixing.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with HBSS to remove extracellular dye.

-

Cell Plating: Resuspend the cells in HBSS and plate 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate.

-

Measurement: Place the plate in a fluorometric plate reader capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Baseline Reading: Record the baseline fluorescence for 1-2 minutes.

-

Stimulation: Add 10 µL of this compound at various concentrations (e.g., 10x final concentration) to the wells.

-

Data Acquisition: Continue recording the fluorescence for an additional 5-10 minutes to capture the calcium transient.

-

Data Analysis: The change in intracellular calcium is expressed as the ratio of fluorescence intensities at the two excitation wavelengths (340/380 nm).

Caption: Calcium mobilization assay workflow.

Chemotaxis Assay

This protocol outlines the procedure for assessing the chemotactic migration of cells towards a gradient of this compound using a Boyden chamber assay.

Materials:

-

Chemotactic cells (e.g., monocytes, neutrophils)

-

This compound peptide

-

Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for monocytes)

-

Calcein AM or other fluorescent cell stain

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate and resuspend the cells in chemotaxis medium at a concentration of 1-2 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of this compound in chemotaxis medium. Add 30 µL of the this compound solutions to the lower wells of the Boyden chamber. Use medium alone as a negative control.

-

Assembly of Chamber: Place the polycarbonate membrane over the lower wells.

-

Cell Seeding: Add 50 µL of the cell suspension to the upper chamber of each well.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane by gentle wiping.

-

Quantification of Migrated Cells:

-

Staining: Add a solution of Calcein AM (e.g., 4 µg/mL) to the lower wells and incubate for 30 minutes to stain the migrated cells.

-

Measurement: Read the fluorescence in the lower wells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

-

Data Analysis: The chemotactic response is quantified as the fluorescence intensity of migrated cells, often expressed as a chemotactic index (fold increase over the negative control).

Caption: Chemotaxis assay workflow.

In Vivo Wound Healing Model

This protocol describes a model for evaluating the effect of topical this compound application on cutaneous wound healing in a diabetic rat model.

Materials:

-

Diabetic rats (e.g., streptozotocin-induced)

-

This compound peptide solution (e.g., 1 µM in a suitable vehicle like HBSS)

-

Surgical instruments for creating full-thickness skin wounds

-

Dressing materials

-

Digital camera for wound imaging

-

Histology equipment and reagents

Procedure:

-

Animal Model: Induce diabetes in rats using streptozotocin. Confirm hyperglycemia before proceeding.

-

Wound Creation: Anesthetize the animals and shave the dorsal skin. Create two full-thickness excisional wounds (e.g., 8 mm diameter) on the back of each rat using a sterile biopsy punch.

-

Treatment: Topically apply a defined volume (e.g., 20 µL) of this compound solution to one wound and the vehicle control to the other wound on the same animal. Cover the wounds with a sterile dressing.

-

Wound Monitoring: Re-apply the treatment daily or as required. Photograph the wounds at regular intervals (e.g., days 0, 3, 6, 9, and 12).

-

Wound Area Analysis: Measure the wound area from the digital images using image analysis software. Calculate the percentage of wound closure over time.

-

Histological Analysis: At the end of the experiment, euthanize the animals and excise the wound tissue. Process the tissue for histological staining (e.g., H&E for re-epithelialization and granulation tissue formation, and immunostaining for markers of angiogenesis like vWF).

-

Data Analysis: Compare the rate of wound closure and histological parameters between the this compound-treated and control groups.

Caption: In vivo wound healing model workflow.

Conclusion

This compound is a potent and selective FPR2 agonist with a wide range of biological activities, primarily centered on the modulation of inflammation and the promotion of tissue repair processes. Its ability to stimulate chemotaxis, enhance bactericidal activity, and promote angiogenesis underscores its therapeutic potential in diverse pathological conditions. The detailed signaling pathways and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore and harness the therapeutic capabilities of this compound. Future investigations will likely focus on optimizing its delivery and evaluating its efficacy in clinical settings for inflammatory diseases, non-healing wounds, and ischemic conditions.

References

The Synthetic Peptide WKYMVm: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) has emerged as a potent and selective agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors pivotal in orchestrating innate immunity and inflammatory responses. This technical guide provides an in-depth exploration of the multifaceted biological functions of this compound, its mechanisms of action, and its therapeutic implications across a spectrum of diseases. By activating FPRs, particularly FPR2, this compound triggers a cascade of intracellular signaling events that modulate crucial cellular processes, including chemotaxis, phagocytosis, cytokine production, angiogenesis, and stem cell migration. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the complex signaling networks governed by this versatile peptide, offering a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a synthetic peptide initially identified from a peptide library screen for its ability to stimulate phosphoinositide hydrolysis in leukocytes.[1] It acts as a powerful agonist for the formyl peptide receptor family, with a particularly high affinity for FPR2 (also known as formyl peptide receptor-like 1 or FPRL1).[2][3] FPRs are expressed on a wide variety of cells, including immune cells (neutrophils, monocytes, macrophages, dendritic cells, and natural killer cells), endothelial cells, fibroblasts, and neural stem cells, which accounts for the pleiotropic effects of this compound.[1] This guide delves into the core biological functions of this compound, providing a technical overview of its role in inflammation, angiogenesis, tissue regeneration, and neuroprotection.

Mechanism of Action: Formyl Peptide Receptor Activation

This compound exerts its biological effects primarily through the activation of the G protein-coupled receptors FPR1, FPR2, and FPR3. It displays the highest affinity for FPR2, with agonist activity observed at picomolar concentrations. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the subsequent initiation of downstream signaling cascades.

Key Signaling Pathways Activated by this compound:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for processes like superoxide production and degranulation in immune cells.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is involved in cell survival, proliferation, and migration. This compound has been shown to activate this pathway, promoting monocyte survival and contributing to its pro-angiogenic effects.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound activates several MAPK pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways are integral to regulating a wide range of cellular activities, such as cell proliferation, differentiation, and the inflammatory response. For instance, ERK activation is linked to the chemotactic migration of NK cells, while ERK and NF-κB pathways are modulated by this compound to attenuate microglial inflammation.

-

Rho and Ras Family GTPases: this compound can also activate small GTPases like Rho and Ras, which are involved in regulating the cytoskeleton for chemotaxis and phagocytosis, as well as activating the MAPK pathway.

Below is a diagram illustrating the primary signaling pathways activated by this compound upon binding to FPRs.

Caption: this compound signaling cascade upon FPR activation.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various cellular assays, primarily focusing on its ability to induce intracellular calcium mobilization and receptor binding affinity.

| Receptor | Cell Line | Assay | Parameter | Value | Reference |

| FPR1 | Human HL-60 cells | Calcium Mobilization | pEC50 | 9 | |

| FPR1 | Mouse | Calcium Mobilization | pEC50 | 9 | |

| FPR2 | Human HL-60 cells | Calcium Mobilization | EC50 | 75 pM | |

| FPR2 | Human HL-60 cells | Calcium Mobilization | EC50 | 2 nM | |

| FPR2 | Human | Binding Affinity | pKd | 10.13 | |

| FPR2 | Mouse | Calcium Mobilization | pEC50 | 10.13 | |

| FPR3 | Human HL-60 cells | Calcium Mobilization | EC50 | 3 nM | |

| FPR3 | Human HL-60 cells | Calcium Mobilization | EC50 | 80 nM | |

| FPRL1 | Human HL-60 cells | Calcium Mobilization | EC50 | 0.001 µM |

Core Biological Functions of this compound

Immunomodulation and Anti-inflammatory Effects

This compound is a potent modulator of the immune system. It promotes the chemotactic migration of various immune cells, including neutrophils, monocytes, and natural killer (NK) cells, to sites of inflammation and infection. This targeted recruitment is a critical first step in host defense.

-

Anti-inflammatory Actions: Paradoxically, alongside its pro-inflammatory cell recruitment role, this compound exhibits powerful anti-inflammatory effects in various disease models. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in microglia and other immune cells. For instance, in a rat model of spinal cord injury, this compound administration reduced the phosphorylation of ERK1/2 and NF-κB p65, key regulators of the inflammatory response. In models of rheumatoid arthritis, this compound stimulates dendritic cells to produce the anti-inflammatory cytokine IL-10, which in turn suppresses the differentiation of pro-inflammatory Th1 and Th17 cells.

Angiogenesis and Tissue Regeneration

A significant function of this compound is its ability to promote angiogenesis, the formation of new blood vessels. This is crucial for wound healing and tissue repair.

-

Wound Healing: Topical application of this compound has been shown to accelerate cutaneous wound healing in diabetic mice by stimulating the formation of capillaries and arterioles and promoting re-epithelialization.

-

Ischemic Tissue Repair: In models of hindlimb ischemia, intramuscular injection of this compound promoted the homing of endothelial colony-forming cells (ECFCs) and neovascularization, leading to tissue salvage. This compound-coated stents have also been shown to reduce restenosis by promoting re-endothelialization.

-

Mechanism: this compound stimulates the proliferation, migration, and tube formation of endothelial cells. It increases the expression of FPR2 mRNA and ERK phosphorylation in human umbilical vein endothelial cells (HUVECs).

Caption: this compound-induced angiogenesis workflow.

Neuroprotection and Neural Stem Cell Modulation

This compound has demonstrated significant potential in the context of the central nervous system.

-

Neuroinflammation: this compound can alleviate neuroinflammation by modulating microglial activity. In a model of spinal cord injury, it suppressed the M1 pro-inflammatory polarization of microglia.

-

Neural Stem Cells (NSCs): this compound promotes the proliferation, expansion, and chemotactic migration of adult mouse neural stem cells. It also enhances the viability of NSCs, suggesting a role in neuroregeneration. The activation of FPR1 and FPR2 has been shown to promote the differentiation of NSCs into neurons through ROS and PI3K/Akt signaling pathways.

Metabolic Regulation

Recent studies have highlighted a role for this compound in metabolic diseases.

-

Obesity and Insulin Resistance: In high-fat diet-fed mice, this compound administration improved obesity by regulating lipid metabolism and leptin signaling. It also ameliorates insulin resistance by sensitizing the insulin pathway in metabolic tissues. This compound achieves this in part by reducing the production of inflammatory cytokines in white adipose tissue.

Detailed Experimental Protocols

In Vivo Spinal Cord Injury Model

-

Animal Model: Adult female Sprague-Dawley rats.

-

Injury Induction: A laminectomy is performed at the T10 vertebral level, and a moderate contusion injury is induced using a weight-drop device.

-

This compound Administration: this compound is dissolved in 0.9% sodium chloride and administered via intraperitoneal injection at a dose of 4 mg/kg body weight. Injections are given three times at 24-hour intervals, starting immediately after the injury.

-

Outcome Measures: Locomotor function is assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale. Spinal cord tissue is collected for histological analysis (e.g., H&E staining, immunofluorescence for neuronal and glial markers) and molecular analysis (e.g., Western blot for p-ERK1/2, p-p65; RT-PCR and ELISA for inflammatory cytokines like TNF-α, IL-6, and IL-1β).

In Vitro Endothelial Cell Tube Formation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Protocol: HUVECs are seeded onto a layer of Matrigel in a 96-well plate. The cells are then treated with varying concentrations of this compound (e.g., 1-100 µM) for a period of 0-24 hours.

-

Analysis: The formation of capillary-like structures (tubes) is observed and quantified using light microscopy. The total tube length and the number of branch points are measured using image analysis software. This assay assesses the pro-angiogenic potential of this compound.

In Vitro Chemotaxis Assay

-

Cell Types: Can be performed with various immune cells (e.g., neutrophils, monocytes) or stem cells (e.g., ECFCs, NSCs).

-

Apparatus: A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 8 µm pores) separating the upper and lower chambers.

-

Protocol: The lower chamber is filled with media containing this compound as the chemoattractant. The cells are seeded into the upper chamber. The plate is incubated for a specific duration to allow for cell migration through the membrane.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.

References

An In-depth Technical Guide to WKYMVm Signaling Pathways in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) is a potent agonist for the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) crucial in the innate immune system.[1][2] FPRs are expressed on a wide variety of immune cells and recognize N-formylated peptides from bacteria and mitochondria, as well as other endogenous and exogenous ligands, to initiate inflammatory and host defense responses.[1][2] this compound exhibits a strong affinity for FPR2 (also known as FPRL1), with weaker affinity for FPR1 and FPR3, making it a valuable tool for studying FPR2-mediated signaling and a potential therapeutic agent for various inflammatory diseases, infections, and even cancer.[1]

This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound in key immune cells. It includes a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate the complex molecular interactions.

Core Signaling Pathways

This compound binding to FPRs, primarily FPR2, on immune cells initiates a cascade of intracellular signaling events that orchestrate a range of cellular functions, including chemotaxis, phagocytosis, superoxide production, degranulation, and cytokine release. The principal signaling axes activated by this compound are the Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) pathways.

General this compound Signaling Cascade

Upon ligand binding, the FPR undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. These subunits then activate downstream effectors:

-

Phospholipase C (PLC) Pathway : Activated G proteins stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This calcium influx is a critical secondary messenger for various cellular processes, including degranulation.

-

DAG , along with elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC isoforms, in turn, phosphorylate a multitude of downstream targets, contributing to superoxide production and other cellular responses.

-

-

Phosphoinositide 3-kinase (PI3K) Pathway : The Gβγ subunits can directly activate PI3Kγ. PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This leads to the activation of the PI3K/Akt signaling pathway , which is involved in cell survival, proliferation, and metabolic regulation.

-

-

Mitogen-Activated Protein Kinase (MAPK) Pathways : this compound stimulation also leads to the activation of MAPK cascades, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways are crucial for regulating gene expression, cell proliferation, differentiation, and apoptosis. The activation of these pathways can be downstream of both PLC and PI3K signaling.

-

Rho GTPase Pathway : this compound can activate small GTPases of the Rho family, such as RhoA. These proteins are master regulators of the actin cytoskeleton and are essential for cell motility and phagocytosis.

The following diagram provides a generalized overview of the this compound signaling pathways.

Caption: General this compound signaling pathways in immune cells.

Signaling in Specific Immune Cells

Neutrophils: In neutrophils, this compound primarily acts through FPR1 and FPR2 to induce potent chemotaxis, degranulation, and the production of reactive oxygen species (ROS) for bacterial killing. The PLC/PKC pathway is a major driver of the respiratory burst, leading to superoxide production via NADPH oxidase activation. The PI3K/Akt and MAPK pathways are also activated and contribute to these responses.

Caption: this compound signaling in neutrophils.

Monocytes and Macrophages: this compound induces chemotaxis of monocytes and enhances their bactericidal activity through superoxide production. Key signaling events include the activation of RhoA for cytoskeletal rearrangement and the stimulation of cPLA2 and PLD1, which contribute to NADPH oxidase activation. In macrophages, this compound can modulate their polarization, often promoting an anti-inflammatory M2 phenotype through the JAK/STAT signaling pathway. It can also regulate cytokine production, decreasing pro-inflammatory cytokines like TNF-α and IL-6 while increasing anti-inflammatory cytokines such as IL-10.

Caption: this compound signaling in macrophages.

Dendritic Cells (DCs): The effect of this compound on dendritic cells is more complex. It can inhibit the maturation of monocyte-derived DCs, characterized by decreased IL-12 secretion and reduced expression of co-stimulatory molecules. This inhibitory effect is mediated through the activation of the ERK MAPK pathway via FPR1 and FPR3. However, in mature DCs, this compound can stimulate IL-10 production through FPR1, which can suppress Th1 and Th17 cell differentiation.

Natural Killer (NK) Cells: In NK cells, this compound enhances their cytolytic activity and IFN-γ production through the JNK signaling pathway. It also promotes the chemotactic migration of activated NK cells via the ERK signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound interactions with its receptors and its effects on various cellular responses.

Table 1: Receptor Binding and Activation

| Ligand | Receptor | Cell Type | Assay | Parameter | Value | Reference |

| This compound | FPR2 | HL-60 cells | Calcium Mobilization | EC50 | 75 pM | |

| This compound | FPR3 | HL-60 cells | Calcium Mobilization | EC50 | 3 nM | |

| This compound | FPRL1 | IMR90 fibroblasts | Radioligand Binding | Kd | 155.99 nM | |

| This compound | FPR2 | FPR2-HL-60 cells | Calcium Mobilization | EC50 | 2 nM | |

| This compound | FPR3 | FPR3-HL-60 cells | Calcium Mobilization | EC50 | 80 nM | |

| This compound | mFPR | mFPR-expressing RBL cells | Calcium Mobilization | EC50 | 1.5 nM |

Table 2: Functional Responses in Immune Cells

| Cell Type | Response | This compound Concentration | Effect | Reference |

| Neutrophils | Chemotaxis | pM range (via FPR2) | Induction of chemotactic migration | |

| Neutrophils | Chemotaxis | nM range (via FPR1) | Induction of chemotactic migration | |

| Monocytes | Chemotaxis | Not specified | Induction of chemotactic migration | |

| Eosinophils | Superoxide Production | 10⁻³ to 10 µM | Induction of superoxide production | |

| Fibroblasts | Superoxide Production | 10 µM | Induction of superoxide production |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.

Protocol 1: Boyden Chamber Chemotaxis Assay

This assay measures the chemotactic response of immune cells towards a gradient of this compound.

Materials:

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate membranes with appropriate pore size (e.g., 3-5 µm for neutrophils/monocytes)

-

Immune cells of interest (e.g., isolated human neutrophils)

-

Chemoattractant: this compound dissolved in assay buffer

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Prepare a stock solution of this compound and create a serial dilution in assay buffer to test a range of concentrations.

-

Place the polycarbonate membrane in the Boyden chamber apparatus, separating the upper and lower wells.

-

Add the this compound solutions (or assay buffer as a negative control) to the lower wells of the chamber.

-

Resuspend the isolated immune cells in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Add the cell suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

-

Fix the membrane in methanol and stain the migrated cells on the lower surface with a suitable stain.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the buffer control.

Caption: Workflow for Boyden chamber chemotaxis assay.

Protocol 2: Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol measures changes in intracellular calcium concentration in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Immune cells of interest

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 1 mM CaCl₂)

-

This compound solution

-

Fluorescence plate reader or microscope with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Harvest and wash the immune cells, then resuspend them in assay buffer.

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in DMSO and then diluting in assay buffer to a final concentration of 2-5 µM Fura-2 AM.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer to remove extracellular Fura-2 AM.

-

Resuspend the cells in fresh assay buffer and transfer to a 96-well black-walled plate.

-

Place the plate in the fluorescence reader and allow the cells to equilibrate.

-

Measure the baseline fluorescence by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add the this compound solution to the wells and immediately begin recording the fluorescence changes over time.

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

Protocol 3: Superoxide Production Assay (Cytochrome c Reduction)

This assay quantifies the production of extracellular superoxide anions by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

-

Immune cells of interest (e.g., neutrophils)

-

Cytochrome c from horse heart

-

Superoxide dismutase (SOD)

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

This compound solution

-

Spectrophotometer or plate reader capable of measuring absorbance at 550 nm

Procedure:

-

Isolate and resuspend the immune cells in assay buffer.

-

Prepare a reaction mixture in a 96-well plate containing the cell suspension and cytochrome c (final concentration ~50-100 µM).

-

For control wells, add SOD (final concentration ~100 U/mL) to determine the specificity of the reaction.

-

Establish a baseline absorbance reading at 550 nm.

-

Add this compound to the wells to stimulate the cells.

-

Immediately begin monitoring the change in absorbance at 550 nm over time.

-

Calculate the rate of superoxide production by determining the change in absorbance per minute. The SOD-inhibitable portion of the rate represents the superoxide-specific reduction of cytochrome c.

Protocol 4: Western Blot for ERK Phosphorylation

This protocol detects the phosphorylation and activation of ERK in response to this compound stimulation.

Materials:

-

Immune cells of interest

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and starve the immune cells to reduce basal ERK phosphorylation.

-

Stimulate the cells with this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Conclusion

This compound is a powerful tool for dissecting the intricate signaling networks governed by formyl peptide receptors in immune cells. Understanding these pathways is critical for elucidating the mechanisms of inflammation and host defense. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this compound and the therapeutic potential of targeting FPRs. Further research will continue to unravel the complexities of this compound signaling and its implications for human health and disease.

References

The Synthetic Hexapeptide WKYMVm: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) is a potent synthetic agonist of formyl peptide receptors (FPRs), a class of G protein-coupled receptors pivotal to innate immunity and inflammatory processes. Discovered through the screening of a combinatorial peptide library, this compound exhibits a particularly high affinity for FPR2, also known as formyl peptide receptor-like 1 (FPRL1).[1][2][3] Its activation of these receptors on various immune cells, including neutrophils and monocytes, triggers a cascade of intracellular signaling events, leading to chemotaxis, calcium mobilization, and the production of reactive oxygen species. This guide provides a comprehensive overview of the discovery and origin of this compound, detailed experimental protocols for its characterization, a summary of its quantitative biological activity, and a visualization of its primary signaling pathways.

Discovery and Origin

The this compound peptide is not of natural origin; it is a synthetic construct identified from a combinatorial peptide library through a functional screening process.[1][2] Combinatorial chemistry allows for the rapid synthesis of a vast number of different peptide sequences. The screening of these libraries involves systematically testing the peptides for a specific biological activity, in this case, the activation of formyl peptide receptors. The identification of this compound as a potent agonist demonstrated the utility of this approach in discovering novel modulators of cellular signaling pathways.

The structure of this compound is Trp-Lys-Tyr-Met-Val-D-Met, with the D-isomeric form of methionine at the C-terminus, which contributes to its stability and potency.

Quantitative Data

The biological activity of this compound has been quantified in various functional assays, primarily focusing on its potency at the different human formyl peptide receptors.

| Receptor | Assay Type | Parameter | Value | Reference(s) |

| FPR1 | Calcium Mobilization | EC50 | ~nM range | |

| FPR2 | Calcium Mobilization | EC50 | 75 pM | |

| FPR3 | Calcium Mobilization | EC50 | 3 nM | |

| FPR2 (HL-60 cells) | Calcium Mobilization | EC50 | 2 nM | |

| FPR3 (HL-60 cells) | Calcium Mobilization | EC50 | 80 nM |

Signaling Pathways

Upon binding to FPRs, particularly FPR2, this compound initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptor activation. The receptor, coupled to heterotrimeric G proteins of the Gi family, triggers the dissociation of the Gα and Gβγ subunits. These subunits then activate downstream effector molecules, leading to a variety of cellular responses.

The primary signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates Protein Kinase C (PKC). Another significant pathway activated by this compound is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation. Furthermore, this compound stimulation leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, which are involved in regulating a wide range of cellular processes.

Caption: this compound signaling pathway through FPR2.

Experimental Protocols

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant, in this case, this compound.

Caption: General workflow for a chemotaxis assay.

Methodology:

-

Cell Preparation: Isolate primary immune cells (e.g., human neutrophils or monocytes) or use a cell line expressing the formyl peptide receptor of interest. Wash and resuspend the cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) to a final concentration of 1-2 x 10^6 cells/mL.

-

Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous polycarbonate membrane (typically 3-8 µm pore size, depending on the cell type). Add varying concentrations of this compound, a positive control chemoattractant (e.g., fMLP), and a negative control (buffer alone) to the lower wells of the chamber.

-

Cell Seeding: Place the membrane over the lower wells and add the cell suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (typically 60-90 minutes for neutrophils).

-

Quantification of Migration: After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader after lysis and addition of a fluorescent dye.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by this compound.

Caption: General workflow for a calcium mobilization assay.

Methodology:

-

Cell Preparation: Plate cells expressing the FPR of interest in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove any extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Data Acquisition: Establish a stable baseline fluorescence reading for each well. Inject a solution of this compound at various concentrations into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: The peak fluorescence intensity after agonist addition is used to determine the response. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Competitive Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for its receptors by measuring its ability to compete with a labeled ligand.

Methodology:

-

Cell/Membrane Preparation: Use whole cells expressing the FPR of interest or prepare cell membranes from these cells.

-

Ligand Preparation: A fluorescently labeled version of this compound (e.g., this compound-FITC) is used as the reporter ligand. Prepare a range of concentrations of unlabeled this compound to act as the competitor.

-

Binding Reaction: In a multi-well plate, incubate the cells or membranes with a fixed concentration of the fluorescently labeled this compound in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: Allow the binding reaction to reach equilibrium. This is typically performed at 4°C to minimize receptor internalization.

-

Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound ligand. For whole cells, this can be done by washing and centrifugation. For membranes, filtration through a glass fiber filter is a common method.

-

Quantification: Measure the amount of bound fluorescent ligand using a suitable detection method (e.g., flow cytometry for fluorescently labeled ligands on whole cells or a plate reader for filtered membranes).

-

Data Analysis: Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled this compound. The concentration of unlabeled this compound that inhibits 50% of the specific binding of the labeled ligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The synthetic hexapeptide this compound serves as a powerful tool for investigating the biology of formyl peptide receptors. Its discovery through combinatorial library screening highlights a successful strategy for identifying novel GPCR modulators. The detailed understanding of its signaling pathways and the availability of robust experimental protocols for its characterization make this compound an invaluable asset for researchers in immunology, pharmacology, and drug development. Further studies on this compound and its interactions with the FPR family will continue to provide critical insights into the roles of these receptors in health and disease, and may pave the way for the development of new therapeutic agents targeting inflammatory and immune disorders.

References

Role of WKYMVm in neutrophil chemotaxis

An In-depth Technical Guide on the Role of WKYMVm in Neutrophil Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (this compound) is a potent chemoattractant for neutrophils, playing a critical role in the innate immune response. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced neutrophil chemotaxis. It details the peptide's interaction with its receptors, the subsequent intracellular signaling cascades, quantitative data on its activity, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development investigating neutrophil-mediated inflammatory processes.

Introduction

Neutrophils are the most abundant type of white blood cell and form an essential part of the innate immune system. Their directed migration, or chemotaxis, to sites of inflammation or infection is a crucial process in host defense. This compound is a synthetic peptide that has been identified as a powerful agonist for formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs) highly expressed on the surface of neutrophils.[1][2] By activating these receptors, this compound initiates a cascade of intracellular signaling events that culminate in directed cell movement and other effector functions, such as the production of reactive oxygen species (ROS) and degranulation.[3][4] Understanding the intricate signaling pathways governed by this compound is paramount for the development of novel therapeutic strategies targeting neutrophil-driven inflammation.

This compound Receptors on Neutrophils

In humans, neutrophils primarily express two members of the formyl peptide receptor family: FPR1 and FPR2 (also known as formyl peptide receptor-like 1, FPRL1).[3] While both receptors can be activated by this compound, the peptide exhibits a significantly higher affinity for FPR2. It is suggested that this compound preferentially binds to and activates neutrophils via FPR2, and only engages FPR1 when signaling through FPR2 is obstructed. A third member, FPR3, has been identified in humans but is not typically found in neutrophils.

Intracellular Signaling Pathways

The binding of this compound to FPRs on neutrophils triggers a complex network of intracellular signaling pathways that orchestrate the chemotactic response. These pathways primarily involve the activation of Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and the Ras-MAPK cascade.

PLC-Mediated Signaling

Upon activation by this compound-bound FPRs (predominantly FPR2), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a critical signal for various downstream events, including the activation of calcium-dependent kinases and the regulation of cytoskeletal dynamics necessary for cell migration.

-

DAG , in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). PKC, in turn, is involved in a range of cellular responses, including the assembly of the NADPH oxidase complex for superoxide production and the regulation of granule exocytosis.

PI3K/Akt Signaling Pathway

This compound binding to FPRs also leads to the activation of phosphatidylinositol 3-kinase (PI3K), particularly the γ isoform (PI3Kγ). Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt. The PI3K/Akt pathway is crucial for establishing cell polarity and directional sensing during chemotaxis.

Ras/MAPK Signaling Pathway

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is another key signaling axis activated by this compound in neutrophils. This cascade involves the activation of the small GTPase Ras, which in turn initiates a phosphorylation cascade including Raf, MEK, and finally the Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression and also phosphorylates various cytosolic proteins, contributing to the cytoskeletal rearrangements required for cell motility.

Quantitative Data

The potency of this compound in activating neutrophil responses has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Receptor Activation by this compound

| Receptor | Parameter | Value | Cell Type | Reference |

| FPR1 | Agonist | This compound | Immune Cells | |

| FPR2 | EC₅₀ (Calcium Mobilization) | 75 pM | Immune Cells | |

| FPR3 | EC₅₀ (Calcium Mobilization) | 3 nM | Immune Cells |

Table 2: Functional Responses of Neutrophils to this compound

| Response | Parameter | Concentration for Maximal Activity | Notes | Reference |

| Chemotaxis | Optimal Migration | pM concentrations via FPR2, nM via FPR1 | This compound is a potent chemoattractant. | |

| Superoxide Production | EC₅₀ | ~20 nM | Measured in fMLF-stimulated neutrophils, this compound expected to be similar or more potent via FPR2. | |

| Peritoneal Neutrophil Increase (in vivo, CLP sepsis model) | Maximal Activity | 8 mg/kg | Dose-dependent increase in neutrophil numbers. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on neutrophil chemotaxis and signaling.

Neutrophil Isolation

Fresh human neutrophils can be isolated from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate them from erythrocytes. The purity of the neutrophil population should be assessed by flow cytometry using a neutrophil-specific marker such as CD15, with a purity of >95% being acceptable for most applications.

Boyden Chamber Chemotaxis Assay

This assay is a standard method to quantify the chemotactic response of neutrophils.

References

The Synthetic Hexapeptide WKYMVm: A Technical Guide to its Interaction with Formyl Peptide Receptors 1 and 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) is a potent agonist of the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) pivotal to the innate immune response.[1] These receptors are primarily expressed on the surface of immune cells, such as neutrophils and monocytes, where they recognize N-formyl peptides derived from bacteria and mitochondria, initiating a cascade of cellular responses essential for host defense and inflammation.[2][3] this compound has garnered significant interest within the scientific community for its ability to modulate immune cell function, including chemotaxis, superoxide production, and calcium mobilization.[3] This technical guide provides an in-depth analysis of the interaction between this compound and two key members of the FPR family: FPR1 and FPR3. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed quantitative data, experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Analysis of this compound Interaction with FPR1 and FPR3

The functional potency of this compound is quantified through its half-maximal effective concentration (EC50) for various cellular responses. The following tables summarize the available quantitative data for the interaction of this compound with human FPR1 and FPR3.

| Receptor | Cellular Response | EC50 Value | Cell Type | Reference |

| FPR1 | Calcium Mobilization | ~0.5 µM | HL-60 cells | |

| FPR3 | Calcium Mobilization | 3 nM | Immune cells | |

| FPR3 | Calcium Mobilization | 80 nM | FPR3-HL-60 cells |

| Receptor | Cellular Response | EC50 Value | Cell Type | Reference |

| FPR1 | Chemotaxis | Nanomolar (nM) range | Neutrophils | |

| FPR3 | Chemotaxis | Not explicitly defined | Monocytes |

| Receptor | Cellular Response | EC50 Value | Cell Type | Reference |

| FPR1 | Superoxide Production | Not explicitly defined | Neutrophils | |

| FPR3 | Superoxide Production | Not explicitly defined | Monocytes |

Signaling Pathways

Activation of FPR1 and FPR3 by this compound initiates a cascade of intracellular signaling events that culminate in diverse cellular functions. While there are overlaps in the pathways, distinct downstream effects have been observed.

This compound-FPR1 Signaling

Upon binding of this compound to FPR1, the receptor couples to Gi proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade is central to the induction of chemotaxis and superoxide production in neutrophils. Furthermore, this compound-FPR1 signaling can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, including Extracellular signal-regulated kinase (ERK), which play roles in cell survival and transcriptional regulation.

References

WKYMVm Peptide: A Modulator of Macrophage Polarization

An In-depth Technical Guide for Researchers and Drug Development Professionals

The synthetic hexapeptide WKYMVm has emerged as a significant modulator of immune responses, with a pronounced effect on macrophage polarization. This document provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with this compound's influence on macrophage differentiation, tailored for researchers, scientists, and professionals in drug development.

Core Concepts: Macrophage Polarization

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are:

-

M1 (Classically Activated) Macrophages: Typically induced by pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and high expression of inducible nitric oxide synthase (iNOS). They play a crucial role in host defense against pathogens and tumor surveillance.

-

M2 (Alternatively Activated) Macrophages: Induced by anti-inflammatory cytokines such as interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in tissue repair, wound healing, and immunoregulation. They are characterized by the expression of markers like CD206 (mannose receptor) and Arginase-1 (Arg-1), and the secretion of anti-inflammatory cytokines like IL-10 and TGF-β.

The balance between M1 and M2 macrophage populations is critical for maintaining tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.

This compound Peptide's Role in Macrophage Polarization

This compound primarily promotes the polarization of macrophages towards the M2 phenotype.[1][2] This effect is mediated through both direct and indirect mechanisms, making it a promising candidate for therapeutic interventions aimed at modulating inflammatory responses and promoting tissue regeneration.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effect of this compound on macrophage polarization.

Table 1: In Vitro Efficacy of this compound on Macrophage M2 Polarization

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

| M2 Marker Expression (CD206+) | Bone Marrow-Derived Macrophages (BMMs) & RAW264.7 cells | Gradient doses, up to 10 µM | Significant increase in CD206+ macrophages, up to 50.9% | [3] |

| M1 Marker Expression (CD86+) | Bone Marrow-Derived Macrophages (BMMs) & RAW264.7 cells | Gradient doses, up to 10 µM | No significant difference in CD86+ macrophages | [3] |

| M2 Marker Gene Expression (Arg-1, YM1, IL-10) | Bone Marrow-Derived Macrophages (BMMs) | Gradient doses of this compound | Upregulation of M2 marker genes | [3] |

| M1 Marker Gene Expression (iNOS, IL-1β, TNF-α) | Bone Marrow-Derived Macrophages (BMMs) | Gradient doses of this compound | Low levels of M1 marker gene expression | |

| Cytotoxicity | Murine Bone Marrow-Derived Mesenchymal Stem Cells (mBMSCs) | 1 µmol/L | No toxic effect observed |

Table 2: Effect of this compound on Cytokine and Growth Factor Secretion

| Secreted Factor | Cell Type | This compound Treatment | Outcome | Reference |

| Platelet-Derived Growth Factor-BB (PDGF-BB) | M2 Macrophages | This compound stimulation | Increased production | |

| Vascular Endothelial Growth Factor (VEGF) | Bone Marrow-Derived Macrophages (BMMs) | This compound stimulation | Enhanced secretion | |

| Anti-inflammatory Cytokines (IL-10, TGF-β) | Macrophages | This compound treatment | Upregulated production | |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Macrophages | This compound treatment | Downregulated expression |

Signaling Pathways of this compound-Mediated M2 Polarization

This compound exerts its effects on macrophage polarization through distinct signaling cascades.

Direct Polarization via FPR2/JAK1/STAT6 Pathway

This compound acts as a potent agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on macrophages. Binding of this compound to FPR2 initiates a signaling cascade that directly promotes M2 polarization.

This pathway involves the phosphorylation and activation of Janus Kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 6 (STAT6). Activated STAT6 then upregulates the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor that drives the M2 phenotype.

Indirect Polarization via mBMSC-Derived Exosomes

This compound can also indirectly promote M2 polarization by acting on murine bone marrow-derived mesenchymal stem cells (mBMSCs).

In mBMSCs, this compound binding to FPR2 leads to the downregulation of Interferon-Stimulated Gene 15 (ISG15) and Transcription Factor EB (TFEB). This results in increased secretion of exosomes containing microRNA-146 (miRNA-146). These exosomes are then taken up by macrophages, where miRNA-146 promotes their polarization towards the M2 phenotype.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to study the effects of this compound on macrophage polarization.

Macrophage Culture and Polarization

-

Cell Culture:

-

RAW264.7 cells or bone marrow-derived macrophages (BMMs) are commonly used.

-

Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For BMMs, differentiate bone marrow cells with M-CSF (20 ng/mL) for 7 days.

-

-

Macrophage Polarization:

-

Seed macrophages at a desired density (e.g., 1 x 10^6 cells/well in a 6-well plate).

-

Treat cells with varying concentrations of this compound peptide (e.g., 0.1, 1, 10 µM) for 24-48 hours.

-

Include positive controls for M1 polarization (LPS at 100 ng/mL and IFN-γ at 20 ng/mL) and M2 polarization (IL-4 at 20 ng/mL and IL-13 at 20 ng/mL).

-

A vehicle control (e.g., PBS) should also be included.

-

Analysis of Macrophage Polarization Markers

1. Flow Cytometry for Surface Markers (CD86 and CD206):

-

Harvest cells by gentle scraping or using a non-enzymatic cell dissociation solution.

-

Wash cells with ice-cold PBS containing 2% FBS.

-

Incubate cells with fluorescently-labeled antibodies against M1 (e.g., PE-CD86) and M2 (e.g., APC-CD206) markers for 30 minutes at 4°C in the dark.

-

Wash cells twice to remove unbound antibodies.

-

Resuspend cells in FACS buffer and analyze using a flow cytometer.

-

Gate on the macrophage population based on forward and side scatter, and then quantify the percentage of CD86+ and CD206+ cells.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

Lyse treated macrophages and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for target genes:

-

M1 markers: Nos2 (iNOS), Tnf, Il1b, Il6

-

M2 markers: Arg1, Mrc1 (CD206), Il10

-

Housekeeping gene: Actb (β-actin) or Gapdh

-

-

Calculate relative gene expression using the 2^-ΔΔCt method.

3. Western Blotting for Protein Expression:

-

Lyse treated macrophages in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, Arg-1, p-JAK1, JAK1, p-STAT6, STAT6, and a loading control (β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

4. Immunofluorescence for Protein Localization and Expression:

-

Grow macrophages on glass coverslips in a multi-well plate and treat as described above.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against M1/M2 markers (e.g., iNOS, CD206) overnight at 4°C.

-

Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on macrophage polarization.

Conclusion

The this compound peptide demonstrates a significant capacity to promote M2 macrophage polarization through both direct and indirect signaling pathways. This immunomodulatory property positions this compound as a compelling therapeutic candidate for a range of diseases characterized by chronic inflammation and tissue damage. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in modulating macrophage function. Future studies should focus on elucidating the in vivo efficacy and safety of this compound in relevant disease models to pave the way for its clinical translation.

References

The Structure-Activity Relationship of WKYMVm: A Technical Guide for Researchers

An In-depth Analysis of a Potent Formyl Peptide Receptor Agonist